2,4-Diamino-6-hydroxypyrimidine
Overview
Description
2,4-Diamino-6-hydroxypyrimidine is an organic compound with the molecular formula C₄H₆N₄O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-diamino-6-hydroxypyrimidine involves the cyclization of methyl cyanoacetate with guanidine salt in a sodium methoxide methanol solution. The resulting product is then subjected to hydrolysis to yield the desired compound .
Industrial Production Methods
In industrial settings, this compound can be produced by chlorinating 2,4-diamino-6-chloropyrimidine under the action of phosphorus oxychloride. The reaction is quenched with alcohol, and the product is neutralized with ammonia water to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide and phosphorus oxychloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .
Scientific Research Applications
2,4-Diamino-6-hydroxypyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of 2,4-diamino-6-hydroxypyrimidine involves its inhibition of GTP cyclohydrolase I, leading to decreased synthesis of tetrahydrobiopterin. This, in turn, suppresses nitric oxide synthase activity and reduces the production of nitric oxide. The compound also decreases the expression of vascular cell adhesion molecule 1 in response to inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A chlorinated derivative used in the synthesis of other pyrimidine-based compounds.
2,4-Diamino-5-nitroso-6-hydroxypyrimidine: A nitroso derivative with different reactivity and applications.
Uniqueness
2,4-Diamino-6-hydroxypyrimidine is unique due to its specific inhibition of GTP cyclohydrolase I and its applications as a corrosion inhibitor and potential anti-tubercular agent. Its ability to form various derivatives through substitution reactions also adds to its versatility in scientific research .
Properties
IUPAC Name |
2,4-diamino-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELIMKTDYHAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Record name | 2,4-diamino-6-hydroxypyrimidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58470-85-2 (sulfate) | |
Record name | 2-Aminoisocytosine | |
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DSSTOX Substance ID |
DTXSID4049038 | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
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CAS No. |
100643-27-4, 56-06-4, 143504-99-8 | |
Record name | 2,6-Diamino-4-pyrimidinol | |
Source | CAS Common Chemistry | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 2-Aminoisocytosine | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 4(3H)-Pyrimidinone, 2,6-diamino- | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 2,6-diamino-1H-pyrimidin-4-one | |
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Record name | 2,6-Diaminopyrimidin-4(3H)-one | |
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Record name | 2-AMINOISOCYTOSINE | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
286 °C | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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